Hypoglycemic Activity: Class-Level Comparison Against the Standard-of-Care Tolbutamide
In a comparative study, a library of N-substituted indanamines, the structural class to which 1-Indanamine, N-(2-morpholinobutyryl)- belongs, was screened for hypoglycemic activity. The entire class, which includes derivatives with heterocyclic substituents like morpholine, failed to demonstrate significant blood-glucose-lowering effects when directly compared to the sulfonylurea drug tolbutamide, the clinical standard at the time [1]. This indicates that the compound's value is not in replicating tolbutamide's pharmacology, but rather as a structurally distinct, inactive comparator or a scaffold for SAR studies where a lack of on-target activity is the desired starting point.
| Evidence Dimension | Hypoglycemic activity in vivo (qualitative screening) |
|---|---|
| Target Compound Data | No significant hypoglycemic activity detected |
| Comparator Or Baseline | Tolbutamide (significant hypoglycemic activity) |
| Quantified Difference | Qualitative difference; target class inactive vs. active comparator |
| Conditions | In vivo screening model, exact species and dosing unreported in abstract |
Why This Matters
For researchers developing GPR119 agonists or other insulin secretagogues, this compound serves as a validated negative control backbone, ensuring that any observed activity in novel analogs stems from the new chemical modifications rather than the core scaffold.
- [1] Lahiri S, et al. N-Substituted indanamines as potential hypoglycemic agents. J Pharm Sci. 1975 Jan;64(1):172-4. doi: 10.1002/jps.2600640144. View Source
